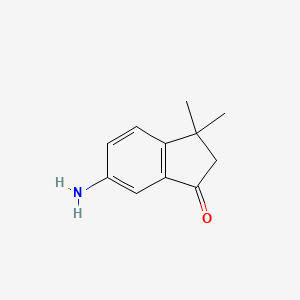

6-Amino-3,3-dimethylindan-1-one

説明

6-Amino-3,3-dimethylindan-1-one is a bicyclic organic compound featuring an indanone core (a benzene ring fused to a cyclopentanone). The ketone group at position 1 and the amino group at position 6 contribute to its reactivity, while the 3,3-dimethyl substituents enhance steric bulk and hydrophobicity.

特性

分子式 |

C11H13NO |

|---|---|

分子量 |

175.23 g/mol |

IUPAC名 |

6-amino-3,3-dimethyl-2H-inden-1-one |

InChI |

InChI=1S/C11H13NO/c1-11(2)6-10(13)8-5-7(12)3-4-9(8)11/h3-5H,6,12H2,1-2H3 |

InChIキー |

VCRCWTVHLMFOJU-UHFFFAOYSA-N |

正規SMILES |

CC1(CC(=O)C2=C1C=CC(=C2)N)C |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The structural and functional differences between 6-Amino-3,3-dimethylindan-1-one and related indanone/isoindolinone derivatives are summarized below:

Table 1: Comparative Analysis of Key Compounds

Key Findings:

Functional Group Impact: The amino group in 6-Amino-3,3-dimethylindan-1-one enhances nucleophilicity, enabling reactions like acylation or sulfonation, unlike the hydroxyl group in 6-Hydroxy-3,3-dimethylindan-1-one, which is more acidic and prone to oxidation . The 3,3-dimethyl groups increase hydrophobicity compared to 6-Bromo-1,1-dimethylindane, where dimethyl substituents at 1,1 positions alter ring strain and steric hindrance .

Structural Differences: Isoindolinone vs. Indanone: 6-Amino-3-methylisoindolin-1-one’s lactam structure (isoindolinone) introduces hydrogen-bonding sites, improving solubility in polar solvents compared to the indanone core . Substituent Position: Bromine in 6-Bromo-1,1-dimethylindane facilitates cross-coupling reactions, while the amino group in the target compound supports bioactive molecule synthesis .

Physical Properties :

- The hydroxyl analog (6-Hydroxy-3,3-dimethylindan-1-one) has a higher predicted boiling point (329.7°C) due to hydrogen bonding, whereas the brominated derivative (225.12 g/mol) exhibits higher density .

Research Implications

6-Amino-3,3-dimethylindan-1-one’s unique combination of amino and dimethyl groups positions it as a candidate for:

- Antimicrobial Agents: Analogous to delafloxacin’s 6-amino-pyridine moiety (), the amino group could enhance target binding in quinolone-like drugs.

- Specialty Chemicals : Its reactivity profile aligns with intermediates for fragrances or agrochemicals, similar to 3,3-dimethylindan-1-one’s applications .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。